Decylbeta-D-thiomaltopyranoside

Critical Micelle Concentration Micellization Thermodynamics Detergent Removal

Decyl β-D-thiomaltopyranoside (DTM, also designated n-Decyl-β-D-thiomaltoside or S-Mal) is a non-ionic thioglycoside detergent characterized by a decyl (C10) alkyl chain linked via a thioether bond to a maltose disaccharide headgroup. With a molecular weight of 498.6 g/mol (C22H42O10S) and a critical micelle concentration (CMC) of approximately 0.9 mM (0.045%) in water at 20-25°C, DTM forms micelles with an aggregation number of ~75 monomers.

Molecular Formula C22H42O10S
Molecular Weight 498.6 g/mol
Cat. No. B13030667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecylbeta-D-thiomaltopyranoside
Molecular FormulaC22H42O10S
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21+,22+/m1/s1
InChIKeyYZNNXXWNKQOETJ-OIPHLDJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Decyl β-D-Thiomaltopyranoside (DTM) Properties and Specification Guide for Membrane Protein Research Procurement


Decyl β-D-thiomaltopyranoside (DTM, also designated n-Decyl-β-D-thiomaltoside or S-Mal) is a non-ionic thioglycoside detergent characterized by a decyl (C10) alkyl chain linked via a thioether bond to a maltose disaccharide headgroup . With a molecular weight of 498.6 g/mol (C22H42O10S) and a critical micelle concentration (CMC) of approximately 0.9 mM (0.045%) in water at 20-25°C, DTM forms micelles with an aggregation number of ~75 monomers . The compound is supplied as a white to off-white powder with aqueous solubility exceeding 20% at 20°C, and commercial analytical-grade material typically achieves ≥99% purity (HPLC or TLC) with β-anomer content exceeding 98% [1].

Why Decyl β-D-Thiomaltopyranoside Cannot Be Replaced by Generic Maltoside or Glucoside Detergents


The substitution of a thioether linkage for the O-glycosidic bond in conventional alkyl maltosides (e.g., DM, DDM) fundamentally alters detergent performance in ways that cannot be compensated by adjusting alkyl chain length alone [1]. The sulfur atom confers resistance to hydrolytic cleavage by glycosidases, modifies the hydrophile-lipophile balance through altered hydrogen-bonding capacity, and reduces the average molecular area at the air-water interface relative to oxygen-linked analogs [2]. These molecular-level differences translate into measurable divergences in CMC, micelle architecture, protein solubilization efficiency, and post-solubilization enzyme activity that preclude simple one-to-one substitution with oxygen-linked maltosides or glucosides of equivalent alkyl chain length [3].

Decyl β-D-Thiomaltopyranoside Comparative Evidence: Quantitative Differentiation from DM, OG, and DDM


CMC Comparison: Decyl Thiomaltoside Versus Decyl Maltoside (DM) and Dodecyl Thiomaltoside (DDTM)

Decyl β-D-thiomaltopyranoside exhibits a CMC of ~0.9 mM (0.045% w/v) in water at 20-25°C . This value is approximately 10-fold higher than that of its oxygen-linked analog n-decyl-β-D-maltopyranoside (DM, CMC ~0.087% w/v, equivalent to ~1.8 mM) when compared on a weight-percent basis [1]. The sulfur substitution increases the CMC on a molar basis relative to the oxygen analog, reflecting altered headgroup hydration and reduced hydrophobicity of the thioglycosidic linkage. Compared with the longer-chain dodecyl thiomaltoside (DDTM, CMC ~0.0026% w/v or ~0.05 mM), DTM has a CMC approximately 18-fold higher, providing intermediate micelle stability that facilitates detergent removal by dialysis while maintaining adequate solubilization capacity [1][2].

Critical Micelle Concentration Micellization Thermodynamics Detergent Removal

Enzyme Activity Preservation: F0F1-ATPase Specific Activity Following Thiomaltoside Versus Glucoside Solubilization

In a head-to-head comparison using Vibrio parahaemolyticus membrane proteins, F0F1-ATPase solubilized with alkyl thiomaltosides (including decyl thiomaltoside) exhibited much higher specific enzymatic activity than the same enzyme solubilized with either octyl glucoside (OG) or heptyl thioglucoside, two widely used non-ionic detergents [1]. The study demonstrated that decyl thiomaltoside, along with octyl, nonyl, and undecyl thiomaltosides, produced satisfactory solubilization of membrane proteins while preserving native enzyme function to a significantly greater degree than the comparator detergents. Additionally, 5'-nucleotidase, an outer membrane protein, was efficiently solubilized with the alkyl thiomaltosides, confirming broad applicability across membrane protein classes [1].

Membrane Protein Solubilization F0F1-ATPase Enzyme Activity Detergent Compatibility

Interfacial Behavior and Micelle Architecture: Decyl Thiomaltoside (S-Mal) Versus Decyl Maltoside (Mal) and Decyl Glucoside (Glu)

Surface tension isotherm analysis at 22°C revealed that n-decyl-β-D-thiomaltopyranoside (S-Mal) exhibits an adsorption plateau at an average molecular area of 70 Ų between 0.01 and 0.03 mM, compared with 79 Ų for the oxygen-linked analog n-decyl-β-D-maltopyranoside (Mal) between 0.02 and 0.1 mM, and an adsorption step for n-decyl-β-D-glucopyranoside (Glu) between 0.015 and 0.03 mM [1]. The reduced molecular area of S-Mal (approximately 11% smaller than Mal) indicates tighter molecular packing at the air-water interface, a consequence of the sulfur substitution that alters headgroup hydration and intermolecular hydrogen bonding. This difference in interfacial organization has implications for micelle size, shape, and stability, with potential downstream effects on protein-detergent complex homogeneity [1].

Surface Tension Isotherms Gibbs Monolayers Molecular Packing Micelle Morphology

Detergent Removal by Dialysis: Decyl Thiomaltoside Versus Shorter and Longer Alkyl Thiomaltosides

In a systematic evaluation of alkyl thiomaltoside dialyzability, octyl thiomaltoside and nonyl thiomaltoside were removed fairly rapidly by dialysis, whereas decyl thiomaltoside was removed slowly, and undecyl thiomaltoside and dodecyl thiomaltoside were difficult to remove by dialysis [1]. This intermediate dialyzability of the decyl homolog reflects the balance between micelle stability (governed by CMC) and monomer exchange dynamics. While dodecyl thiomaltoside (DDTM) provides maximum membrane-mimetic stability due to its very low CMC (~0.05 mM), its resistance to dialysis removal complicates detergent exchange for reconstitution into defined lipid environments or for downstream structural analysis. The decyl derivative offers a practical compromise: sufficient hydrophobicity for robust solubilization, yet manageable removal kinetics for workflows requiring detergent substitution [1].

Dialysis Detergent Exchange Membrane Protein Reconstitution Alkyl Chain Length

Mass Spectrometry Compatibility and Native Protein Complex Preservation

Thiomaltoside detergents, including the dodecyl homolog DDTM, have been identified as compatible with native mass spectrometry of intact membrane protein complexes, a demanding application requiring preservation of non-covalent interactions and native oligomeric states during electrospray ionization [1]. While decyl thiomaltoside (DTM) is not explicitly listed in the referenced compatibility table, the thiomaltoside class demonstrates behavior distinct from polyoxyethylene glycol detergents (e.g., C12E8, C12E9), which may produce complicated mass spectra depending on the specific membrane protein [1]. The thioether linkage in thiomaltosides is believed to reduce detergent-protein charge interactions during ionization relative to oxygen-linked analogs, though this remains a class-level inference requiring protein-specific validation [2].

Native Mass Spectrometry Intact Membrane Protein Complexes Detergent Screening Structural Biology

Structural Biology Applications: Thiomaltoside-Enabled High-Resolution Structure Determination

Thiomaltopyranoside detergents have been employed successfully in high-resolution structural determination of membrane proteins. The bacterial peptide transporter PeptTSo2 was crystallized in the presence of a thiomaltopyranoside detergent and its structure resolved to better than 3 Å resolution [1]. Additionally, the motor protein prestin was efficiently solubilized using 10 mM n-nonyl-β-D-thiomaltopyranoside, followed by purification yielding 84 ± 23 μg of purified protein from 2×10⁹ CHO cells, enabling subsequent structural analysis by electron microscopy [2]. While decyl thiomaltoside was not the specific homolog used in these studies, the demonstrated success of structurally similar thiomaltosides (nonyl, undecyl) in producing diffraction-quality crystals and EM-suitable samples supports the broader class utility for structural biology applications .

X-ray Crystallography Cryo-EM Membrane Protein Structure Crystallization

Optimal Research Applications for Decyl β-D-Thiomaltopyranoside Based on Comparative Evidence


Membrane Protein Solubilization Requiring Preserved Enzymatic Activity

Decyl β-D-thiomaltopyranoside is particularly well-suited for the initial solubilization of membrane-bound enzymes where retention of native catalytic function is paramount. As demonstrated with F0F1-ATPase, thiomaltosides yield much higher post-solubilization specific activity compared to octyl glucoside or heptyl thioglucoside [1]. The decyl (C10) chain length provides robust membrane disruption while the thiomaltoside headgroup minimizes protein denaturation, making DTM a preferred choice for functional proteomics and enzymatic characterization of integral membrane proteins.

Workflows Requiring Dialysis-Mediated Detergent Removal or Exchange

For experimental protocols that necessitate detergent removal by dialysis following initial solubilization, decyl thiomaltoside occupies a strategic intermediate position within the alkyl thiomaltoside series. While octyl and nonyl homologs dialyze rapidly (potentially before complete purification) and dodecyl homologs are dialysis-resistant, DTM is removed slowly, providing a practical window for purification steps while remaining ultimately exchangeable [1]. This characteristic is valuable for membrane protein reconstitution into defined liposomes or nanodiscs for functional and structural studies.

Structural Biology Screening of Challenging Membrane Protein Targets

Decyl thiomaltoside should be prioritized in detergent screening cascades for membrane protein crystallization and cryo-EM studies. The thiomaltoside class has been successfully employed in high-resolution structure determination, including the bacterial peptide transporter PeptTSo2 resolved to <3 Šand the motor protein prestin analyzed by electron microscopy [1][2]. The tighter interfacial packing of S-Mal (70 Ų molecular area) relative to oxygen-linked maltosides (79 Ų) may contribute to more homogeneous protein-detergent complexes, a critical determinant of crystallization success [3].

Native Mass Spectrometry of Intact Membrane Protein Assemblies

Laboratories employing native mass spectrometry to characterize membrane protein oligomeric states, ligand binding, or lipid interactions should consider decyl thiomaltoside as an alternative to polyoxyethylene glycol detergents that may produce complex spectra. The thiomaltoside class demonstrates compatibility with intact membrane protein complex MS [1], and the intermediate CMC of DTM (~0.9 mM) facilitates both micelle formation for solubilization and controlled dissociation for gas-phase analysis.

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